N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide
Description
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C14H15N3O3/c15-17-13(18)8-16-14(19)9-20-12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9,15H2,(H,16,19)(H,17,18) |
InChI Key |
IJRSLWCAALEJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazide Formation and Subsequent Acylation
A common and effective method to prepare this compound involves the following steps:
Step 1: Preparation of 2-(naphthalen-2-yloxy)acetohydrazide
This intermediate is synthesized by reacting 2-(naphthalen-2-yloxy)acetate esters or acid derivatives with hydrazine hydrate under reflux conditions in ethanol or other suitable solvents. The reaction typically proceeds with nucleophilic substitution of the ester group by hydrazine, yielding the hydrazide.
Step 2: Coupling with Carbonylmethyl Derivatives
The hydrazide is then reacted with carbonylmethyl-containing reagents such as ethyl 2-cyano-3-ethoxyacrylate or similar activated esters under reflux in dry ethanol. This step forms the N-hydrazinocarbonylmethyl linkage through nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon.
Step 3: Isolation and Purification
Upon completion of the reaction (typically 2 hours reflux), the product precipitates upon cooling. It is collected by filtration, washed with ethanol, and recrystallized from solvents like dimethylformamide to obtain pure crystals of the target compound.
Reaction Conditions and Yields
Reflux in Dry Ethanol: The reaction mixture is heated under reflux for approximately 2 hours to ensure complete conversion.
Molar Ratios: Equimolar amounts of hydrazide and carbonylmethyl reagent are used (e.g., 2.0 mmol each).
Yield: The process typically affords the compound in yields around 76%, indicating good efficiency and reproducibility.
Melting Point: The purified compound exhibits a melting point above 300°C, consistent with literature values, confirming its purity and identity.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Starting materials | Ethyl 2-cyano-3-ethoxyacrylate (0.34 g, 2.0 mmol) and 2-(naphthalen-2-yloxy)acetohydrazide (0.43 g, 2.0 mmol) |
| Solvent | Dry ethanol (10 mL) |
| Reaction time | 2 hours reflux |
| Isolation method | Filtration after cooling |
| Purification | Recrystallization from dimethylformamide |
| Yield | 76% |
| Melting point | > 300°C |
Structural Confirmation and Crystallization
The compound crystallizes with water molecules forming hydrogen bonds, stabilizing the crystal lattice.
X-ray crystallography studies confirm the molecular structure, showing the hydrazide and naphthalen-2-yloxy moieties connected as expected.
Hydrogen bonding interactions involve O—H⋯O and N—H⋯O bonds, contributing to the formation of helical arrangements in the crystal.
Alternative Synthetic Routes and Considerations
While the above method is the most documented and reliable, alternative approaches may include:
Direct acylation of hydrazine derivatives with naphthalen-2-yloxyacetyl chlorides or anhydrides under controlled conditions.
Use of coupling agents such as carbonyldiimidazole to facilitate amide bond formation between hydrazine and naphthalen-2-yloxy acetic acid derivatives.
Catalytic hydrogenation or other reduction steps if precursor molecules require modification before coupling.
These alternatives may vary in yield and purity and require optimization depending on the scale and desired application.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazide formation + coupling | 2-(naphthalen-2-yloxy)acetohydrazide + ethyl 2-cyano-3-ethoxyacrylate | Reflux in dry ethanol, 2 h | 76 | Standard, well-documented method |
| Direct acylation | Hydrazine + naphthalen-2-yloxyacetyl chloride | Controlled temperature, solvent-dependent | Variable | Requires careful control of conditions |
| Coupling with carbonyldiimidazole | Hydrazine derivative + naphthalen-2-yloxy acetic acid | Room temp to reflux, THF or similar | Moderate | Useful for sensitive substrates |
Chemical Reactions Analysis
Types of Reactions
N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid, nitric acid, or halogens under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azides, while reduction could produce primary amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide exhibit promising anticancer properties. For instance, derivatives with hydrazone and hydrazide functionalities have shown effectiveness in inhibiting cancer cell proliferation. A study demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
1.2 Anti-inflammatory Properties
this compound has been explored for its anti-inflammatory effects. In vitro studies have reported that the compound can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
1.3 Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disrupting bacterial cell wall synthesis .
Material Science Applications
2.1 Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers. Its hydrazine functional group allows for cross-linking reactions that enhance the mechanical properties of polymer matrices, making them suitable for applications in coatings and adhesives .
2.2 Nanotechnology
In nanotechnology, this compound serves as a precursor for the synthesis of nanoparticles with specific functional groups. These nanoparticles can be tailored for drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide exerts its effects depends on its interaction with molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their function. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related acetamide derivatives with variations in substituents and functional groups (Table 1).
Key Observations :
- The hydrazinocarbonylmethyl group in the target compound replaces triazole (e.g., 7a) or morpholine (e.g., N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide) moieties in analogs, altering electronic and steric properties.
- The naphthalen-2-yloxy group is conserved across many analogs, suggesting its role in π-π stacking or hydrophobic interactions in biological systems .
Example :
- N-Hydrazinocarbonylmethyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide (10a): Synthesized via nucleophilic substitution or condensation, yielding 77% with characteristic NMR signals (δ 4.22 ppm for NH₂, 4.05 ppm for SCH₂) .
Spectroscopic and Analytical Data
Critical spectroscopic features are compared (Table 2):
| Compound | IR (cm⁻¹) | 1H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Target Compound (from 8) | NH (9.87 bs), SCH₂ (4.05 s) | 9.87 (NH), 4.05 (SCH₂), 3.87 (NCH₂) | Not reported |
| 6 m (triazole analog) | 3291 (–NH), 785 (–C–Cl) | 5.38 (–NCH2CO–), 5.48 (–OCH2) | 393.1118 [M+H]+ |
| VU0453660 (7) | Not reported | LCMS: m/z = 363.1 [M + H]+ | 363.1 |
Key Observations :
- The target compound’s NH proton appears at δ 9.87 ppm, distinct from triazole analogs (e.g., δ 5.38 ppm for –NCH2CO– in 6a) .
- HRMS data for triazole derivatives (e.g., 6m: 393.1118 [M+H]+) confirm precise molecular weight matching .
Key Observations :
- The morpholinoethyl analog’s cytotoxicity suggests that naphthalen-2-yloxy acetamides are potent anticancer candidates .
- The target compound’s hydrazine group may enhance metal-binding or enzyme inhibition, but direct biological data are needed.
Biological Activity
N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
This structure features a hydrazine moiety, which is known for its reactivity and ability to form various derivatives that exhibit biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs to this compound demonstrate significant antimicrobial properties. For instance, derivatives of naphthalene-containing amides were evaluated against various bacterial strains, revealing minimum inhibitory concentration (MIC) values below 100 μM against Gram-positive and Gram-negative bacteria . While specific data for this compound is limited, it is reasonable to extrapolate potential antimicrobial activity based on the performance of related compounds.
Analgesic Properties
The analgesic potential of similar acetamide derivatives has been documented in various studies. For example, a series of novel acetamides were synthesized and tested for analgesic activity using the Eddy hot plate method. Compounds that share structural similarities with this compound exhibited significant analgesic effects, outperforming standard analgesics such as Diclofenac . This suggests that the compound may also possess pain-relieving properties.
Antioxidant Activity
Antioxidant activity is another area where related compounds have shown promise. A study evaluating sulfonamide and amide derivatives indicated moderate radical scavenging activities, which are crucial for combating oxidative stress-related diseases . The presence of functional groups in this compound may contribute to similar antioxidant capabilities.
The mechanisms underlying the biological activities of this compound are still under investigation. However, compounds with hydrazine functionalities often interact with biological targets through:
- Metal Chelation: Many hydrazine derivatives can chelate metal ions, influencing enzymatic activities and cellular processes.
- Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties may stem from the ability to neutralize ROS, thereby protecting cells from oxidative damage.
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit specific enzymes like aminopeptidase N, which could be a pathway for further exploration in this compound .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
